
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple methyl groups, a butylsulfinyl group, and an ethoxyuracil moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Step 1: Formation of the ethoxyuracil core through a condensation reaction between ethyl acetoacetate and urea under acidic conditions.
Step 2: Introduction of the butylsulfinyl group via a sulfoxidation reaction using butyl sulfide and an oxidizing agent such as hydrogen peroxide.
Step 3: Methylation of the uracil ring using methyl iodide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil undergoes various chemical reactions, including:
Oxidation: The butylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactivity. Major products formed from these reactions include sulfone derivatives, reduced uracil analogs, and substituted ethoxyuracil compounds.
Applications De Recherche Scientifique
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleobases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. The butylsulfinyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil can be compared with other similar compounds, such as:
1,3,5-Trimethoxybenzene: Known for its use in organic synthesis and as a scent component in Chinese rose species.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Used as an antioxidant in various applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications.
Propriétés
Numéro CAS |
180274-10-6 |
|---|---|
Formule moléculaire |
C13H22N2O4S |
Poids moléculaire |
302.39 g/mol |
Nom IUPAC |
5-(2-butylsulfinylethoxy)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O4S/c1-5-6-8-20(18)9-7-19-11-10(2)14(3)13(17)15(4)12(11)16/h5-9H2,1-4H3 |
Clé InChI |
AMLXTVLMHYIBMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)CCOC1=C(N(C(=O)N(C1=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


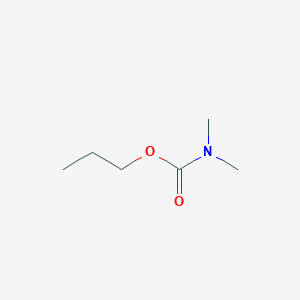


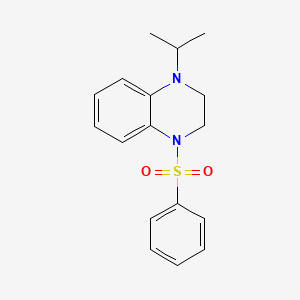
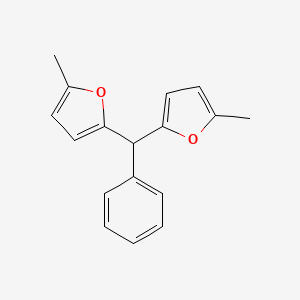
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)
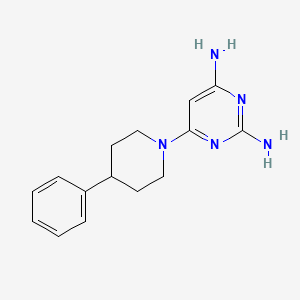
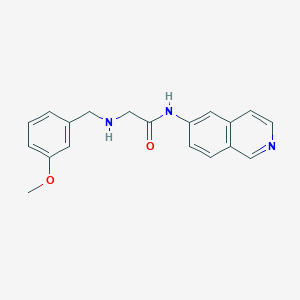
![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
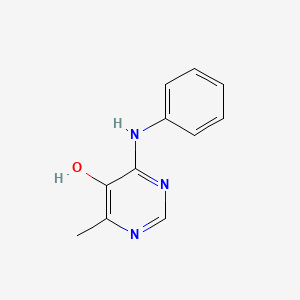
![1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12914358.png)
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)

![Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-](/img/structure/B12914379.png)
